molecular formula C20H16F3N5O B3134420 4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile CAS No. 400080-10-6

4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile

Cat. No.: B3134420
CAS No.: 400080-10-6
M. Wt: 399.4 g/mol
InChI Key: HULQAMKALOXMRI-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its pyrimidine core and the trifluoromethyl group. The presence of these groups can lead to a variety of reactions, including nucleophilic aromatic substitution .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, it’s suggested that similar compounds may work through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for research on this compound could include further exploration of its neuroprotective and anti-inflammatory properties . Additionally, its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be investigated . The development of new synthetic methods to produce this compound could also be a focus of future research .

Properties

IUPAC Name

4-(2-methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-29-10-9-26-18-15(12-24)17(13-5-4-6-14(11-13)20(21,22)23)27-19(28-18)16-7-2-3-8-25-16/h2-8,11H,9-10H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULQAMKALOXMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
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4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Reactant of Route 3
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4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Reactant of Route 4
4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Reactant of Route 5
4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Reactant of Route 6
4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile

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